molecular formula C7H10N2O B108599 2-Ethoxy-4-methylpyrimidine CAS No. 17758-42-8

2-Ethoxy-4-methylpyrimidine

Cat. No. B108599
CAS RN: 17758-42-8
M. Wt: 138.17 g/mol
InChI Key: IPXQGBTVHWZGQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethoxy-4-methylpyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. It has a molecular formula of C7H10N2O and a molecular weight of 138.17 g/mol. 2-Ethoxy-4-methylpyrimidine has been widely used in scientific research due to its unique chemical properties and potential applications in various fields.

Mechanism Of Action

The mechanism of action of 2-Ethoxy-4-methylpyrimidine is not fully understood. However, it has been suggested that it may act as a nucleophile in certain reactions due to the presence of the ethoxy and methyl groups in its structure.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 2-Ethoxy-4-methylpyrimidine. However, it has been reported to exhibit low toxicity in animal studies.

Advantages And Limitations For Lab Experiments

One advantage of using 2-Ethoxy-4-methylpyrimidine in lab experiments is its relatively simple synthesis method. It is also readily available and relatively inexpensive. However, one limitation is the lack of information available on its biochemical and physiological effects, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 2-Ethoxy-4-methylpyrimidine. One potential direction is the investigation of its potential applications in the synthesis of novel materials. Another direction is the study of its potential as a ligand in coordination chemistry. Additionally, further research is needed to fully understand its mechanism of action and its potential biological effects.

Synthesis Methods

The synthesis of 2-Ethoxy-4-methylpyrimidine can be achieved through different methods. One common method is the reaction between 2,4-dichloropyrimidine and ethanol in the presence of a base such as potassium carbonate. Another method is the reaction between 2-amino-4-methylpyrimidine and ethyl chloroformate in the presence of a base such as triethylamine.

Scientific Research Applications

2-Ethoxy-4-methylpyrimidine has been extensively studied for its potential applications in various scientific research fields. It has been used as a precursor in the synthesis of various organic compounds such as pharmaceuticals, agrochemicals, and dyes. It has also been used as a ligand in coordination chemistry and as a building block in the synthesis of novel materials.

properties

CAS RN

17758-42-8

Product Name

2-Ethoxy-4-methylpyrimidine

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

2-ethoxy-4-methylpyrimidine

InChI

InChI=1S/C7H10N2O/c1-3-10-7-8-5-4-6(2)9-7/h4-5H,3H2,1-2H3

InChI Key

IPXQGBTVHWZGQC-UHFFFAOYSA-N

SMILES

CCOC1=NC=CC(=N1)C

Canonical SMILES

CCOC1=NC=CC(=N1)C

synonyms

Pyrimidine, 2-ethoxy-4-methyl- (8CI)

Origin of Product

United States

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